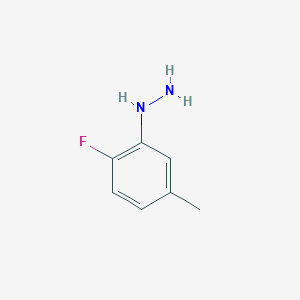

(2-Fluoro-5-methylphenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPSIGQMXKGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293330-02-6 | |

| Record name | (2-fluoro-5-methylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Landscape of Substituted Phenylhydrazine Derivatives

(2-Fluoro-5-methylphenyl)hydrazine belongs to the broader class of substituted phenylhydrazine (B124118) derivatives. The parent compound, phenylhydrazine, was first synthesized by Emil Fischer in 1883 and quickly became a cornerstone of organic chemistry, famously used in his work on carbohydrates. wikipedia.orgname-reaction.com The fundamental structure consists of a hydrazine (B178648) group (-NHNH2) attached to a benzene (B151609) ring.

The true versatility of this class of compounds is unlocked through substitution on the phenyl ring. By adding different functional groups at various positions, chemists can finely tune the electronic and steric properties of the molecule. This modification influences the reactivity of the hydrazine group and directs the outcome of subsequent chemical reactions. Substituted phenylhydrazines are indispensable reagents, primarily for the synthesis of nitrogen-containing heterocyclic compounds like indoles and pyrazoles, which are prevalent scaffolds in biologically active molecules. byjus.comnih.govymerdigital.com

This compound is a prime example of such a tailored derivative. The presence and specific placement of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring provide a unique combination of properties that are exploited in multi-step synthetic pathways.

Historical Trajectory of Research on Fluorinated Phenylhydrazines

The deliberate incorporation of fluorine into organic molecules is a relatively modern strategy in drug discovery, which has gained immense traction over the past several decades. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the characteristics of a parent molecule. nih.gov Introducing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve a molecule's binding affinity to its biological target, and increase its bioavailability by modifying its lipophilicity and pKa.

This has led to a surge in the development of fluorinated building blocks for medicinal chemistry. thieme.de The synthesis of fluorinated phenylhydrazines was a logical progression in this trend. Researchers recognized that by combining the proven utility of the phenylhydrazine (B124118) scaffold for building heterocyclic systems with the beneficial effects of fluorine, they could create a powerful new set of tools. The strategic placement of fluorine on the phenylhydrazine ring, as seen in (2-Fluoro-5-methylphenyl)hydrazine, allows for the creation of new generations of pharmaceutical candidates with potentially improved efficacy and pharmacokinetic profiles.

Fundamental Research Significance of 2 Fluoro 5 Methylphenyl Hydrazine As a Synthetic Intermediate

Analysis of Established Synthetic Routes to this compound

The established synthesis of this compound primarily relies on classical aromatic chemistry, involving the introduction and transformation of functional groups on a substituted benzene (B151609) ring. Two principal strategies have been identified: the reduction of a corresponding nitro compound and the strategic use of halogen exchange followed by the introduction of the hydrazine (B178648) moiety.

Reduction-Based Syntheses from Nitro Precursors

A common and well-established method for the synthesis of aryl hydrazines is the reduction of the corresponding nitroaromatic compound. This multi-step process for this compound begins with the nitration of a suitable fluorotoluene derivative, followed by the selective reduction of the nitro group.

The synthesis of the key precursor, 2-fluoro-5-nitroaniline, can be achieved by the selective reduction of 2,4-dinitrofluorobenzene. google.com This selective reduction of one nitro group in the presence of another is a critical step. The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, has been shown to be effective for this transformation. google.com

Once the nitro precursor, such as 1-fluoro-4-methyl-2-nitrobenzene, is obtained, it can be reduced to the corresponding hydrazine. A common method for this transformation is the use of a reducing agent like stannous chloride (SnCl₂) in concentrated hydrochloric acid. This is a standard procedure for the conversion of nitroarenes to arylhydrazines. An alternative approach involves catalytic hydrogenation, where hydrogen gas is used with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Table 1: Illustrative Reaction Conditions for Reduction-Based Synthesis

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Nitration | 4-Fluorotoluene | HNO₃, H₂SO₄ | 1-Fluoro-4-methyl-2-nitrobenzene |

| 2. Reduction | 1-Fluoro-4-methyl-2-nitrobenzene | i) SnCl₂, HClii) NaOH | This compound |

Halogen Exchange and Subsequent Hydrazination Strategies

Another strategic approach involves the introduction of the hydrazine group via nucleophilic substitution on a suitably activated fluorinated aromatic ring. This can be achieved through a halogen exchange reaction followed by hydrazination.

This strategy might start with a dihalogenated toluene, for example, a compound containing both a fluorine atom and another halogen (like chlorine or bromine) at the appropriate positions. The more reactive halogen can then be displaced by hydrazine or a protected form of hydrazine. The Finkelstein reaction, which involves the exchange of one halogen for another, is a relevant principle here, although typically used for alkyl halides. nih.gov For aromatic systems, nucleophilic aromatic substitution (SNAr) is the operative mechanism. The presence of an electron-withdrawing group ortho or para to the leaving group facilitates this reaction.

A plausible route could involve the reaction of 2,5-dihalotoluene with hydrazine hydrate (B1144303). The choice of solvent and reaction temperature is crucial to control the regioselectivity and prevent side reactions.

Development and Optimization of Novel Synthetic Pathways

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of hydrazines, including this compound.

Exploration of Chemo- and Regioselective Preparations

The synthesis of specifically substituted phenylhydrazines like this compound requires a high degree of regioselectivity. Research into chemo- and regioselective metalations has opened up new avenues for the functionalization of aromatic rings. uni-muenchen.de For instance, directed ortho-metalation (DoM) could be employed, where a directing group on the aromatic ring guides the deprotonation and subsequent reaction with an electrophile to introduce a functional group at a specific position.

The synthesis of pyrazole (B372694) derivatives, which often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, highlights the importance of regioselectivity. nih.govresearchgate.net The principles governing the regioselective outcome of these reactions can be applied to the design of synthetic routes for substituted hydrazines. The development of methods for the regioselective synthesis of fluorinated triazoles from α-fluoronitroalkenes also demonstrates the ongoing interest in controlling the placement of fluorine atoms in heterocyclic synthesis. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing environmentally friendly synthetic methods. For hydrazine synthesis, this includes the use of greener solvents and energy sources. Ultrasound-promoted synthesis has been reported as a green method for preparing hydrazine carboxamides, offering faster reaction times and higher yields compared to conventional heating. nih.gov The use of a water-glycerol solvent system in these reactions further enhances their green credentials. nih.gov

Microwave-assisted synthesis is another green approach that has been successfully applied to the preparation of hydrazides from carboxylic acids and hydrazine hydrate in the absence of a solvent. researchgate.net This method significantly reduces reaction times and energy consumption. researchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Hydrazides

| Parameter | Conventional Method | Green Method (Microwave) | Improvement |

| Reaction Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption | High | Low | 180-400 times less |

| E-factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy | 62.3% | 79.1% | 16.8% Increase |

| Data adapted from a study on the synthesis of hydrazides. researchgate.net |

Synthesis of Related Isomeric and Substituted Fluoromethylphenylhydrazines

The synthesis of isomers of this compound, such as (5-Fluoro-2-methylphenyl)hydrazine, follows similar chemical principles but with different starting materials to achieve the desired substitution pattern. The synthesis of (5-Fluoro-2-methylphenyl)hydrazine (CAS 2339-53-9) would start from a correspondingly substituted precursor. synblock.combldpharm.com

The synthesis of various fluorinated and methylated phenylhydrazines is often driven by their use as intermediates in the preparation of pharmaceuticals and agrochemicals. For example, the synthesis of pyrazole derivatives for potential use as anti-cancer agents has been reported starting from 4-fluorophenylhydrazine. ekb.eg The Fischer indole synthesis, reacting a phenylhydrazine with an aldehyde or ketone, is a classic method that can be used to produce a variety of substituted indoles from different phenylhydrazines. ekb.eg

Furthermore, the synthesis of more complex molecules, such as those used in antifungal drugs or herbicides, often involves fluorinated phenylhydrazine building blocks. nih.govgoogle.com The synthesis of these complex molecules requires careful control of stereochemistry and regiochemistry. nih.govnih.govrsc.orgrsc.orgcopernicus.org

Reactivity Patterns Leading to New Chemical Entities

The chemical behavior of this compound is largely dictated by the nucleophilic character of the hydrazine group and the potential for reactions on the aromatic ring. These reactivity patterns are systematically exploited to construct diverse molecular architectures.

Condensation Reactions for Hydrazone Formation

A cornerstone of hydrazine chemistry is its condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. numberanalytics.com This reaction involves a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield a stable C=N double bond. libretexts.org

The reaction of this compound with various aldehydes and ketones produces a corresponding library of (2-fluoro-5-methylphenyl)hydrazones. These hydrazones are not merely stable products but often serve as crucial intermediates for subsequent transformations, most notably in the synthesis of heterocyclic compounds. For instance, the reaction with 2-acetylnaphthalene (B72118) would yield 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide. smolecule.com

A general representation of hydrazone formation is depicted below:

Where Ar = 2-fluoro-5-methylphenyl, and R1, R2 = H, alkyl, or aryl groups.

This straightforward condensation provides a reliable method for introducing the (2-fluoro-5-methylphenyl)amino scaffold into a variety of molecular frameworks.

Cyclization Reactions for Heterocyclic Compound Synthesis

The hydrazone derivatives of this compound are pivotal precursors for the synthesis of a multitude of heterocyclic systems, which are privileged structures in medicinal chemistry and materials science.

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized from hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govdergipark.org.tr The reaction of this compound with a 1,3-diketone proceeds via a cyclocondensation reaction, where the initial hydrazone formation is followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. nih.gov

The regioselectivity of this reaction, determining which nitrogen of the hydrazine becomes N1 of the pyrazole, can be influenced by the substituents on both the hydrazine and the dicarbonyl compound. For example, the condensation of this compound with unsymmetrical 1,3-diketones can potentially lead to two regioisomeric pyrazole products.

A study on the synthesis of pyrazole derivatives from 4-fluorophenylhydrazine demonstrated the successful formation of various substituted pyrazoles. ekb.eg While this study used a different isomer, the principles of the cyclocondensation reaction are directly applicable to this compound. For instance, reacting it with a β-ketoester like ethyl acetoacetate (B1235776) would be expected to yield a 1-(2-fluoro-5-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one derivative.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | 1,3-Diketone | Pyrazole Derivative |

| This compound | Acetylenic Ketone | Pyrazole Derivative |

| This compound | α,β-Unsaturated Ketone | Pyrazoline, then Pyrazole |

This interactive table summarizes common reaction partners for the synthesis of pyrazole derivatives from this compound.

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a core structure in many natural products and pharmaceuticals. wikipedia.org This reaction involves the acid-catalyzed rearrangement of an arylhydrazone. wikipedia.org this compound is a suitable starting material for this synthesis.

The process begins with the formation of a hydrazone from this compound and an appropriate aldehyde or ketone. wikipedia.org Treatment of this hydrazone with a Brønsted or Lewis acid, such as polyphosphoric acid (PPA) or zinc chloride, induces a mdpi.commdpi.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the corresponding substituted indole. wikipedia.org For example, the reaction of this compound with acetone (B3395972) would be expected to produce 6-fluoro-2,5-dimethyl-1H-indole.

Research has demonstrated the successful application of substituted phenylhydrazines in Fischer indole syntheses. For instance, (4-fluorophenyl)hydrazine (B109058) has been used to synthesize 5-fluoro-2-phenyl-1H-indole. mdpi.com Similarly, this compound can be employed in the synthesis of tetrahydro-γ-carbolines, which are precursors for potent therapeutic agents, by reacting it with suitable piperidin-4-one derivatives. nih.gov A study on the synthesis of CFTR potentiators utilized this compound hydrochloride in a Fischer indole synthesis with N-tert-butoxycarbonyl protected 2-methyl-piperidin-4-one to yield the corresponding tetrahydro-γ-carboline. nih.gov

Beyond indoles, this compound can be a precursor for other nitrogen-containing heterocycles. For example, its reaction with isothiocyanates can lead to thiosemicarbazides, which can be further cyclized to form various five-membered heterocycles like 1,2,4-triazoles or thiadiazoles. nih.gov

Exploration of Substitution and Coupling Reactions on the Phenyl Ring

While the hydrazine moiety is often the primary site of reactivity, the phenyl ring of this compound also offers opportunities for functionalization. The fluorine and methyl groups on the ring influence its electronic properties and direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

The fluorine atom, being strongly electron-withdrawing, can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. core.ac.uk However, the steric hindrance from the adjacent methyl group and the hydrazine moiety might influence the feasibility of such reactions.

More commonly, modern cross-coupling reactions, such as those catalyzed by palladium, offer a versatile platform for modifying the phenyl ring. acs.org If this compound were converted to an aryl halide or triflate derivative, it could participate in a variety of coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, a palladium-catalyzed coupling reaction could be used to link this compound with other aromatic or heteroaromatic systems. beilstein-journals.org

Stereoselective and Enantioselective Derivatization Strategies

The development of stereoselective and enantioselective derivatization methods is crucial for the synthesis of chiral molecules, which are of paramount importance in drug discovery. While direct stereoselective reactions on this compound itself are not commonly reported, its derivatives can be engaged in such transformations.

For example, the hydrazones formed from this compound can be subjected to asymmetric reduction to yield chiral hydrazines. Furthermore, in the synthesis of complex heterocyclic structures like the tetrahydro-γ-carbolines mentioned earlier, if a chiral ketone is used in the Fischer indole synthesis, diastereomeric products can be formed. nih.gov These diastereomers can then potentially be separated.

Mechanistic Studies of Reactions Involving 2 Fluoro 5 Methylphenyl Hydrazine

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The kinetics of reactions involving arylhydrazines are highly dependent on factors such as solvent, temperature, and the nature of the reactants. In transformations like the palladium-catalyzed direct arylation of fluoroarenes, detailed kinetic studies have shown complex dependencies, with reactions exhibiting zeroth-order kinetics in the iodoarene, first-order in the fluoroarene, and between half- and first-order in the palladium catalyst. whiterose.ac.uk The rate-limiting step in such reactions is often the C-H bond cleavage of the fluoroarene. whiterose.ac.uk

Table 1: Calculated Free Energy Changes for a Model ANRORC Reaction This table presents calculated relative free energies for key species in a model ANRORC rearrangement involving a fluorophenyl moiety and methylhydrazine, illustrating the thermodynamic landscape of the reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS-1 | Transition state for initial nucleophilic attack | 17.0 |

| Int-1 | Meisenheimer-like intermediate | 9.0 |

| TS-2 | Transition state for ring opening | 17.5 (relative to Int-1) |

| Int-4 | Aryl-hydrazine intermediate | Thermodynamically most stable |

| TS-4 / TS-6 | Rate-determining transition states for cyclization | ~23-25 (overall barrier) |

| Data derived from a computational study on a model reaction system. rsc.org |

In some cases, such as the formation of C=N bonds through condensation with aldehydes, the reaction can proceed rapidly at room temperature without the need for catalysts, indicating a low activation barrier. nih.gov Studies on similar systems have shown that the electronic effects of substituents on the phenyl ring can have a limited effect on the reaction efficiency. royalsocietypublishing.org

Elucidation of Reaction Intermediates and Transition States

The identification of transient species such as reaction intermediates and transition states is fundamental to elucidating a reaction mechanism. In many reactions of arylhydrazines, aryl radical intermediates can be generated. For example, reacting aryl hydrazines with catalytic iodine in the open air is an efficient method for producing aryl radicals, which can then be trapped by other molecules in the reaction mixture. nih.gov

In heterocycle synthesis, such as the reaction of (2-Fluoro-5-methylphenyl)hydrazine with 1-acetylpiperidin-4-one, the initial product is a hydrazone. acs.org This hydrazone can then act as an intermediate for subsequent intramolecular cycloaddition/rearrangement reactions, leading to complex polycyclic structures. acs.org Computational studies on analogous systems have been instrumental in mapping out reaction pathways, identifying key intermediates like Meisenheimer complexes and open-chain structures, and characterizing the geometry of transition states. rsc.org For example, in the ANRORC mechanism, a spiro intermediate formed via a 5-exo-trig cyclization is identified as part of the rate-determining step. rsc.org

In palladium-catalyzed reactions, dinuclear palladium species such as [Pd(Ar)(µ-OAc)(PPh3)]2 have been identified as major intermediates, which are competent catalysts for the C-H activation of fluoroarenes. whiterose.ac.uk The transition states in these catalytic cycles are often highly ordered, sometimes involving ambiphilic metal-ligand activation (AMLA) where both the metal center and the ligand participate in breaking the C-H bond. whiterose.ac.uk

Influence of Substituents on the Reactivity and Selectivity

Substituents on the phenyl ring of this compound play a critical role in modulating its reactivity and the selectivity of its reactions. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect), which makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). core.ac.uk This effect activates the carbon atoms ortho and para to the fluorine for nucleophilic attack. core.ac.uk Conversely, fluorine also has a π-electron-donating resonance effect (+M effect), though the inductive effect is generally dominant in influencing reactivity. core.ac.uk

The position of the fluorine atom is crucial; an ortho-fluoro group, as in the title compound, enhances reactivity in nucleophilic substitutions compared to its para-fluoro counterparts. The methyl group, being an electron-donating group, can influence the electronic properties and steric environment of the molecule.

In reactions where regioselectivity is a factor, such as the formation of substituted indazoles, substituents determine the final product ratio. rsc.org The regioselectivity is often controlled by the relative stability of intermediates, which is influenced by the electronic nature of the substituents. rsc.org For example, the ratio of N(1)-methyl to N(2)-methyl indazole isomers in a model reaction was found to be dependent on the substitution pattern on the fluoroaryl moiety. rsc.org In some ruthenium-catalyzed reactions, Hammett plot analysis has shown a strong promotional effect by electron-releasing groups on the amine substrate (ρ = -0.96 ± 0.1), indicating the buildup of positive charge in the transition state. marquette.edu

Catalytic Aspects in Transformations Mediated by this compound

This compound can participate in or mediate various catalytic transformations, which are broadly categorized into transition metal-catalyzed reactions and organocatalytic applications.

The hydrazine (B178648) moiety and the fluorinated aromatic ring can both be involved in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly common for functionalizing C-H and C-F bonds. whiterose.ac.ukbeilstein-journals.org The direct arylation of fluoroarenes often proceeds through a Pd(II)/Pd(IV) catalytic cycle, where the C-H activation step is rate-limiting. whiterose.ac.ukbeilstein-journals.org Ruthenium catalysts have also been employed for C-N bond activation and the coupling of amines, with proposed mechanisms involving Ru-enamine intermediates and rsc.orgroyalsocietypublishing.org-alkyl migration steps. marquette.edu

Hydrazine derivatives themselves can also serve other roles in catalysis. For instance, hydrazine hydrate (B1144303) is often used as a reducing agent to generate catalytically active Pd(0) species from Pd(II) precursors for use in coupling reactions like the Sonogashira reaction. eie.gr

Table 2: Examples of Transition Metals in Related Catalytic Transformations This table summarizes the roles of various transition metals in catalytic reactions relevant to the chemistry of arylhydrazines and fluoroarenes.

| Metal | Catalytic Reaction Type | Mechanistic Feature | Reference |

| Palladium (Pd) | C-H Arylation, Cross-Coupling | Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycles, AMLA transition states | whiterose.ac.ukbeilstein-journals.org |

| Ruthenium (Ru) | C-N Bond Activation, Dehydrogenative Coupling | Ru-catecholate and Ru-enamine intermediates | marquette.edu |

| Copper (Cu) | Hydroamination, Aryl Fluorination | Cu-H and Cu-alkyl species | acs.org |

| Iridium (Ir) | Asymmetric Hydroamination | Bis(amido)-Ir(III) species | acs.org |

Organocatalysis offers a metal-free alternative for many chemical transformations. While specific organocatalytic applications involving this compound are not extensively documented, the hydrazine functional group is known to participate in such reactions. For example, hydrazines can react with aldehydes and ketones in the presence of an organocatalyst like proline to form hydrazones, which can then undergo further enantioselective transformations. researchgate.net

Hypervalent iodine compounds can act as organocatalysts for the oxidation of alcohols and other functionalities, sometimes in conjunction with a terminal oxidant like Oxone®. rsc.org The generation of aryl radicals from aryl hydrazines using catalytic molecular iodine can also be considered a form of organocatalysis, providing a metal-free pathway for arylation reactions. nih.gov Carbohydrate-based organocatalysts have been used for various asymmetric reactions, including Michael additions, demonstrating the broad potential for developing new catalytic systems. nih.gov The principles of organocatalysis, such as the use of chiral catalysts like diarylprolinol silyl (B83357) ethers for asymmetric Diels-Alder reactions, could potentially be applied to reactions involving this compound to achieve stereocontrol. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 5 Methylphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of (2-Fluoro-5-methylphenyl)hydrazine in solution. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of proton and carbon signals can be achieved, confirming the molecular structure.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. azooptics.com The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups.

In the ¹H NMR spectrum, the methyl (–CH₃) protons are expected to appear as a singlet in the upfield region, typically around δ 2.2-2.3 ppm. mdpi.com The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the ortho-fluoro, meta-hydrazine, and para-methyl substitutions. The proton ortho to the fluorine (H-3) would likely be a triplet of doublets, while the other two protons (H-4 and H-6) would appear as complex multiplets. The hydrazine (B178648) group presents two types of protons: the Nα-H attached to the ring and the two Nβ-H₂ protons. These often appear as broad singlets due to quadrupole broadening and chemical exchange, with their chemical shifts being solvent-dependent. wikipedia.org

The ¹³C NMR spectrum is characterized by seven distinct signals corresponding to the seven carbon atoms of the molecule. The methyl carbon appears upfield (around 20 ppm). mdpi.com The aromatic carbons resonate between approximately 110 and 150 ppm. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, and will be significantly shifted downfield due to the high electronegativity of fluorine. acs.org The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF, etc.), which are invaluable for definitive assignment. acs.orgnih.gov The carbon attached to the hydrazine group (C-1) is also shifted downfield. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings for this compound Predicted values are based on data from analogous structures and general substituent effects.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity & Coupling | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C-F Coupling (Hz) |

|---|---|---|---|---|---|

| 1 | C | - | - | ~140-145 | ²JCF ~ 15-25 |

| 2 | C | - | - | ~155-160 | ¹JCF ~ 240-250 |

| 3 | C-H | ~6.8-7.0 | td | ~115-120 | ²JCF ~ 20-25 |

| 4 | C-H | ~6.9-7.1 | m | ~128-132 | ³JCF ~ 5-10 |

| 5 | C | - | - | ~130-135 | ⁴JCF ~ 1-3 |

| 6 | C-H | ~6.7-6.9 | m | ~120-125 | ³JCF ~ 5-10 |

| CH₃ | C-H₃ | ~2.2-2.3 | s | ~20-21 | - |

| NH | N-H | variable (broad s) | br s | - | - |

| NH₂ | N-H₂ | variable (broad s) | br s | - | - |

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing organofluorine compounds. magritek.com For this compound, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides direct information about the electronic environment of the fluorine atom. In similar fluorinated aromatic compounds, the chemical shift for a fluorine atom ortho to an electron-donating group and meta to another is typically observed in the range of δ -110 to -135 ppm relative to a standard like CFCl₃. rsc.org The presence of the methyl and hydrazine groups influences this specific shift value. Furthermore, in the proton-coupled ¹⁹F NMR spectrum, this signal would appear as a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6), providing further confirmation of its position. acs.org

Two-dimensional (2D) NMR experiments are essential for establishing the definitive connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H-3 with H-4, and H-4 with H-6), confirming their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to carbons C-4, C-5, and C-6, and from the hydrazine N-H protons to C-1 and C-2, unequivocally confirming the substitution pattern of the aromatic ring. mdpi.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation behavior under ionization, which provides structural clues. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₇H₉FN₂. nih.gov

The fragmentation of phenylhydrazine (B124118) derivatives typically follows predictable pathways. scirp.orgraco.cat The primary fragmentation routes for this compound would likely involve:

Loss of the amino radical (•NH₂): Cleavage of the N-N bond to yield a fragment ion [M-16]⁺.

Cleavage of the C-N bond: Fission of the bond between the aromatic ring and the hydrazine group, leading to the formation of a stable (2-fluoro-5-methylphenyl) cation.

Loss of ammonia (B1221849) (NH₃): A rearrangement followed by the elimination of ammonia to give an [M-17]⁺ ion.

Loss of diazene (B1210634) (N₂H₂): Elimination of diazene to produce a fluorotoluene radical cation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Proposed Origin |

|---|---|---|---|

| 140 | [M]⁺ | [C₇H₉FN₂]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | [C₆H₆FN₂]⁺ | Loss of methyl radical |

| 124 | [M - NH₂]⁺ | [C₇H₇FN]⁺ | Cleavage of N-N bond |

| 123 | [M - NH₃]⁺ | [C₇H₆FN]⁺ | Loss of ammonia |

| 111 | [C₇H₈F]⁺ | [C₇H₈F]⁺ | Cleavage of C-N bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. edinst.com These two methods are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active differ. edinst.com

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its specific structural motifs.

N-H Vibrations: The hydrazine moiety would give rise to N-H stretching vibrations in the region of 3200–3400 cm⁻¹, which are often broad due to hydrogen bonding. The N-H bending (scissoring) vibration is typically observed around 1600–1650 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring appear in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching bands are found just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 700–900 cm⁻¹ range are diagnostic of the substitution pattern on the ring.

Aliphatic C-H Vibrations: The methyl group will show symmetric and asymmetric C-H stretching vibrations around 2850–2960 cm⁻¹.

C-F and C-N Vibrations: The C-F stretching vibration gives a strong, characteristic absorption in the IR spectrum, typically in the 1220–1280 cm⁻¹ range. ekb.eg The C-N stretching vibration is expected around 1350–1380 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the vibrational frequencies and aid in the precise assignment of the experimental IR and Raman bands. mjcce.org.mk

Table 3: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3200 - 3400 | N-H stretching (hydrazine) | IR, Raman |

| 3000 - 3100 | Aromatic C-H stretching | IR, Raman |

| 2850 - 2960 | Aliphatic C-H stretching (methyl) | IR, Raman |

| 1600 - 1650 | N-H bending | IR |

| 1450 - 1600 | Aromatic C=C stretching | IR, Raman |

| 1350 - 1380 | C-N stretching | IR |

| 1220 - 1280 | C-F stretching | IR |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While solution-state techniques like NMR provide data on averaged conformations, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles. conicet.gov.ar

Additionally, weaker interactions such as C-H···F or C-H···π interactions involving the aromatic ring could play a secondary role in stabilizing the crystal packing. nih.gov The precise torsion angles describing the orientation of the hydrazine group relative to the plane of the phenyl ring would be determined by the balance of these intermolecular forces and any potential intramolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

The electronic absorption and emission properties of this compound and its derivatives are of significant interest for understanding their electronic structure and potential applications in materials science and medicinal chemistry. While comprehensive experimental data on the electronic spectra of this compound itself is not extensively documented in publicly available literature, detailed spectroscopic studies on its derivatives provide valuable insights into its electronic transition behavior.

Detailed Research Findings

Research into the spectroscopic properties of derivatives of this compound, particularly its hydrazone derivatives, offers a window into the electronic transitions inherent to this structural motif. A notable example is the investigation of (E)-3-((2-(5-fluoro-2-methylphenyl)hydrazono)methyl)-4H-chromen-4-one (MHC), a compound that incorporates the this compound moiety. tandfonline.com

Theoretical investigations using density functional theory (DFT) on MHC have elucidated the nature of its electronic transitions. tandfonline.com The analysis of its frontier molecular orbitals (HOMO and LUMO) reveals that electronic transitions are characterized by charge transfer within the molecule. Such transitions are typical for molecules possessing both electron-donating and electron-accepting groups, which can lead to interesting photophysical properties.

In a broader context, studies on various substituted phenylhydrazones demonstrate that the electronic absorption spectra are influenced by the nature and position of substituents on the phenyl ring. tubitak.gov.trresearchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). researchgate.net For instance, the presence of a fluorine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, in this compound suggests a complex interplay of electronic effects that will modulate the energy of its electronic transitions.

The fluorescence properties of phenylhydrazone derivatives have also been a subject of investigation. issstindian.org The emission spectra of these compounds can exhibit one or more bands, which are often assigned to emissions from locally excited (LE) states and charge transfer (CT) states. issstindian.org The formation of sterically hindered, pre-twisted structures in some phenylhydrazine derivatives can lead to dual emission, further highlighting the sensitivity of the photophysical properties to the molecular geometry. issstindian.org

Interactive Data Tables

To illustrate the electronic absorption characteristics of a key derivative of this compound, the following table summarizes the calculated electronic absorption data for (E)-3-((2-(5-fluoro-2-methylphenyl)hydrazono)methyl)-4H-chromen-4-one (MHC).

Table 1: Calculated Electronic Absorption Data for (E)-3-((2-(5-fluoro-2-methylphenyl)hydrazono)methyl)-4H-chromen-4-one (MHC) tandfonline.com

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

| 357 | 0.832 | H -> L (98%) | π -> π |

| 314 | 0.136 | H-1 -> L (91%) | π -> π |

| 298 | 0.098 | H-2 -> L (89%) | π -> π |

| 281 | 0.155 | H -> L+1 (85%) | π -> π |

H represents the Highest Occupied Molecular Orbital, and L represents the Lowest Unoccupied Molecular Orbital.

For a comparative perspective, the following table presents experimental absorption data for a series of formazan (B1609692) derivatives synthesized from substituted phenylhydrazones. This data showcases the influence of different substituents on the electronic absorption maxima.

Table 2: Experimental UV-Vis Absorption Maxima (λmax) of Selected Formazan Derivatives in Dichloromethane researchgate.net

| Compound | Substituent on Phenyl Ring | λmax (nm) |

| 4a | -H | 478 |

| 4b | -CH3 | 485 |

| 4c | -OCH3 | 493 |

| 4d | -F | 477 |

| 4e | -Cl | 480 |

| 4f | -Br | 482 |

| 4g | -I | 486 |

| 4h | -NO2 | 501 |

These tables collectively demonstrate the sensitivity of the electronic transitions to the specific molecular structure and the nature of the substituents attached to the phenylhydrazine core.

Theoretical and Computational Chemistry of 2 Fluoro 5 Methylphenyl Hydrazine

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For (2-Fluoro-5-methylphenyl)hydrazine, these methods provide a detailed picture of its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules like this compound. acs.orgnih.gov DFT studies, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. acs.orgresearchgate.net

The optimized molecular structure obtained from DFT calculations provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, the presence of the fluorine atom at the ortho position and the methyl group at the meta position relative to the hydrazine (B178648) group significantly influences the geometry of the phenyl ring and the orientation of the hydrazine moiety. The electron-withdrawing nature of the fluorine atom can lead to a shortening of the adjacent C-C bonds in the ring, while the electron-donating methyl group has the opposite effect.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich hydrazine group, indicating its nucleophilic character. The LUMO, conversely, is distributed over the aromatic ring, suggesting its susceptibility to electrophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

A molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. acs.org For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atoms of the hydrazine group and the fluorine atom, highlighting these as sites for electrophilic attack. The hydrogen atoms of the hydrazine group would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound This table presents expected values based on typical DFT calculations for similar molecules.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. These methods are particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are significant. For this compound, high-accuracy ab initio calculations could refine the understanding of its stability and the subtle electronic effects of the fluoro and methyl substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, including solvents and biological macromolecules. rsc.orgnih.gov

Conformational analysis of this compound is crucial as the rotation around the C-N and N-N bonds allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov The presence of the ortho-fluoro group may introduce steric hindrance that influences the preferred orientation of the hydrazine group relative to the phenyl ring.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. In a solvent, for example, the simulations can reveal the structure of the solvent shell around the molecule and the specific hydrogen bonding patterns between the hydrazine group and solvent molecules. This is critical for understanding solubility and reactivity in different media. In the context of medicinal chemistry, if this compound were to be used as a scaffold for drug design, MD simulations could model its binding to a target protein, revealing key interactions that contribute to binding affinity and specificity. mdpi.com

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing information that can be difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculations

For any chemical reaction that this compound undergoes, such as oxidation or its use in the synthesis of heterocyclic compounds, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the TS, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.

Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to find the TS structure. Once located, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy is then calculated as the difference in energy between the transition state and the reactants. This information is vital for predicting the rate of a reaction and understanding how substituents on the phenyl ring affect reactivity. For instance, the electron-withdrawing fluorine atom in this compound is expected to influence the activation energies of reactions involving the hydrazine group.

Solvent Effects on Reactivity

Solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the electronic and steric effects of the substituents on the phenyl ring and their influence on the hydrazine moiety. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these relationships by calculating various molecular properties. imist.ma

The hydrazine group (-NHNH2) is a key functional group, and its reactivity is largely dictated by the lone pair of electrons on the nitrogen atoms, making it a potent nucleophile. The substituents on the phenyl ring, a fluorine atom at the 2-position and a methyl group at the 5-position, modulate this reactivity in distinct ways.

Electronic Effects:

Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the phenyl ring and, consequently, on the attached hydrazine group. This reduction in electron density is expected to decrease the nucleophilicity of the hydrazine moiety.

Methyl Group (at C5): The methyl group, in contrast, is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect increases the electron density on the phenyl ring, which could partially counteract the electron-withdrawing effect of the fluorine atom and enhance the nucleophilicity of the hydrazine group.

Steric Effects:

The position of the substituents also plays a crucial role. The fluorine atom at the ortho position to the hydrazine group can cause steric hindrance, potentially impeding the approach of reactants to the nitrogen atoms of the hydrazine. This steric bulk can influence the regioselectivity of reactions involving the hydrazine group.

Computational studies on similar hydrazine derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. imist.ma For this compound, the interplay of the electron-withdrawing fluorine and electron-donating methyl group would influence these frontier molecular orbitals.

Illustrative Reactivity Descriptors:

While specific calculated values for this compound are not available, a hypothetical comparison of its reactivity descriptors with related molecules could be generated through computational analysis.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Phenylhydrazine (B124118) | -5.12 | -0.25 | 4.87 | 1.89 |

| (2-Fluorophenyl)hydrazine | -5.25 | -0.40 | 4.85 | 2.54 |

| (4-Methylphenyl)hydrazine | -4.98 | -0.18 | 4.80 | 1.75 |

| This compound | (predicted) | (predicted) | (predicted) | (predicted) |

This table presents hypothetical values for illustrative purposes. Actual values would require specific computational calculations.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

The computational design of novel derivatives of this compound with specific, predictable reactivity profiles is a key area of modern chemical research. This process typically involves in silico methods to screen and prioritize candidate molecules before their actual synthesis, saving time and resources. zsmu.edu.ua

The general workflow for designing such derivatives involves:

Scaffold Modification: Starting with the core structure of this compound, new derivatives can be designed by introducing various functional groups at different positions on the phenyl ring or by modifying the hydrazine moiety itself.

Calculation of Molecular Descriptors: For each designed derivative, a suite of quantum chemical calculations, primarily using DFT, is performed to compute various molecular descriptors that correlate with reactivity. bohrium.com These include:

Frontier Molecular Orbital Energies (HOMO and LUMO): These are indicative of the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites of reaction. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and their calculated descriptors, a QSAR model can be developed. dntb.gov.ua This statistical model establishes a mathematical relationship between the structural properties (descriptors) of the molecules and their predicted reactivity. dergipark.org.tr Such models can then be used to predict the reactivity of new, unsynthesized derivatives.

Predictive Reactivity of Hypothetical Derivatives:

A computational study could explore how different substituents impact the reactivity of the this compound scaffold.

| Derivative of this compound | Substituent at C4 | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| Derivative A | -NO2 (electron-withdrawing) | Lower | Increased reactivity towards electrophiles |

| Derivative B | -OCH3 (electron-donating) | Higher | Decreased reactivity towards electrophiles |

| Derivative C | -Cl (electron-withdrawing) | Lower | Increased reactivity towards electrophiles |

| Derivative D | -C(CH3)3 (bulky, electron-donating) | Higher | Decreased reactivity, potential steric hindrance |

This table presents hypothetical predictions for illustrative purposes. Actual predictions would require specific QSAR modeling.

Through such computational screening, derivatives with desired reactivity profiles—for instance, enhanced nucleophilicity for use in organic synthesis or specific binding characteristics for biological applications—can be identified for subsequent experimental validation. auctoresonline.org This rational design approach significantly accelerates the discovery and development of novel chemical entities with tailored properties. irb.hr

Applications of 2 Fluoro 5 Methylphenyl Hydrazine in Chemical Synthesis and Materials Science Non Clinical Focus

Role as a Key Reagent in Complex Organic Synthesis

(2-Fluoro-5-methylphenyl)hydrazine is a valued reagent in organic chemistry due to the strategic placement of its functional groups. The hydrazine (B178648) group is a potent nucleophile and the cornerstone for constructing nitrogen-containing ring systems, while the fluorine and methyl substituents provide a means to fine-tune the electronic properties, solubility, and metabolic stability of the resulting molecules.

The primary application of this compound in organic synthesis is as a precursor for building heterocyclic cores, which are fundamental structures in many functional molecules. Two of the most prominent examples are the synthesis of indoles and pyrazoles.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. wikipedia.org In this reaction, this compound first condenses with a carbonyl compound to form a phenylhydrazone. This intermediate then undergoes an acid-catalyzed psu.edupsu.edu-sigmatropic rearrangement to yield an indole after the elimination of ammonia (B1221849). wikipedia.org Specifically, the use of this compound would lead to the formation of 5-fluoro-2-methyl-1H-indole derivatives, a scaffold found in various biologically active compounds. nih.gov For instance, the synthesis of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)-4-phenylthiazole involves a core structure directly derivable from this specific hydrazine. nih.gov

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are readily synthesized by the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. dergipark.org.trnih.gov this compound serves as the hydrazine component, providing the N-N bond essential for the pyrazole ring. The reaction proceeds via cyclocondensation, where the nucleophilic nitrogen atoms of the hydrazine attack the electrophilic carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. dergipark.org.tr This method allows for the creation of 1-(2-fluoro-5-methylphenyl)-substituted pyrazoles, which are important substructures in various functional materials and agrochemicals. vulcanchem.comsmolecule.com

| Heterocyclic Scaffold | Synthetic Method | Role of this compound | Key Reaction Partners |

|---|---|---|---|

| Indole | Fischer Indole Synthesis | Arylhydrazine Source | Aldehydes or Ketones |

| Pyrazole | Knorr Pyrazole Synthesis / Paal-Knorr | Hydrazine Source | 1,3-Dicarbonyl Compounds |

Beyond its role in forming the core heterocyclic ring, the specific substitution pattern of this compound makes it a strategic building block for creating functional molecules with tailored properties. The substituents on the phenyl ring directly influence the reactivity of the hydrazine and the characteristics of the final product.

Fluorine Atom: The fluorine atom at the ortho-position has a strong electron-withdrawing inductive effect. This influences the nucleophilicity of the hydrazine group and the acidity of the resulting N-H protons in the heterocyclic products. In the final molecules, the fluorine atom can enhance thermal stability and modulate lipophilicity, which are critical parameters in materials science and agrochemistry.

Methyl Group: The methyl group at the meta-position provides steric bulk and has a weak electron-donating effect. Its presence can direct the regioselectivity of certain reactions and influence the final conformation of the molecule, affecting how it interacts with other molecules or surfaces. The combination of these two groups allows for precise control over the electronic and physical properties of the synthesized compounds.

Utilization in the Synthesis of Agrochemical Intermediates

The development of modern agrochemicals, particularly herbicides and fungicides, heavily relies on fluorinated heterocyclic compounds. researchgate.netdokumen.pub Pyrazole-based structures are particularly prominent in this field. researchgate.net this compound is an important intermediate in the synthesis of these agrochemical products.

Its utility stems from its ability to form the core pyrazole ring, as described previously. Many commercial herbicides function by inhibiting specific enzymes in plants. The precise structure of the inhibitor is critical for its efficacy and selectivity. By using this compound, manufacturers can introduce the 2-fluoro-5-methylphenyl moiety onto the nitrogen of a pyrazole ring. This specific substitution pattern is often crucial for achieving high levels of desired biological activity. For example, patents for pyrazole-containing herbicides describe synthetic routes that involve the construction of a pyrazole ring from a substituted hydrazine, highlighting the industrial importance of such intermediates. google.com

Applications in Materials Science

The reactivity of the hydrazine group and the properties imparted by the fluorinated phenyl ring also make this compound a candidate for applications in materials science.

While specific polymers derived directly from this compound are not widely documented in mainstream literature, its structure suggests potential as a monomer for specialized polymers. The hydrazine functional group is difunctional and can participate in polycondensation reactions. For instance, it could react with dicarboxylic acid chlorides or other bifunctional electrophiles to form polyhydrazides. These polyhydrazides are often precursors to high-performance polymers like polyoxadiazoles, which are known for their exceptional thermal stability and mechanical strength. The inclusion of the fluoro-methylphenyl group could be used to modify the properties of the resulting polymer, such as improving its solubility in organic solvents or enhancing its thermal and oxidative stability. Chemical suppliers categorize the compound under polymer science building blocks, indicating its relevance in this field. bldpharm.comfluorochem.co.uk

The hydrazine moiety contains nitrogen atoms with lone pairs of electrons, enabling it to act as a ligand and form stable complexes with various metal ions. this compound can coordinate to a metal center in a monodentate fashion through its terminal nitrogen atom or act as a bridging ligand to connect two or more metal centers, potentially forming coordination polymers or metal-organic frameworks (MOFs). The fluorine and methyl substituents on the phenyl ring can influence the electronic environment of the coordinating nitrogen atom and the steric accessibility of the coordination site. These modifications can impact the stability, structure, and catalytic or magnetic properties of the resulting metal complexes.

Advanced Analytical Methodologies for Detection and Quantification of 2 Fluoro 5 Methylphenyl Hydrazine in Non Biological Matrices

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are central to the separation and analysis of (2-fluoro-5-methylphenyl)hydrazine from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly utilized techniques for assessing its purity and for real-time monitoring of its formation or consumption in chemical reactions.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound.

Method Principle: In reversed-phase HPLC, a non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds are retained longer on the column. The presence of the fluoro and methyl groups on the phenyl ring of this compound influences its retention behavior.

Instrumentation and Typical Parameters: A standard HPLC system equipped with a UV detector is generally sufficient for the analysis. The aromatic nature of this compound allows for sensitive detection using UV absorbance.

| Parameter | Typical Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is in a consistent protonation state. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm). |

| Injection Volume | 10-20 µL |

Application in Purity Assessment and Reaction Monitoring: For purity assessment, a sample of the synthesized this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and minor peaks for any impurities. The purity can be calculated based on the relative peak areas.

In reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time intervals, quenched if necessary, and analyzed by HPLC. The disappearance of starting materials and the appearance of the this compound peak can be tracked to determine the reaction's progress and endpoint.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and potential thermal instability of hydrazines, derivatization is often required to improve their volatility and chromatographic behavior. researchgate.netnih.gov

Derivatization: To make this compound amenable to GC analysis, the reactive hydrazine (B178648) moiety can be derivatized. nih.govresearch-solution.com A common approach is the reaction with an aldehyde or ketone, such as acetone (B3395972), to form a more stable and volatile hydrazone. nih.gov Another option is silylation, which replaces the active hydrogens on the hydrazine group with trimethylsilyl (B98337) (TMS) groups. semanticscholar.org

Method Principle: The derivatized analyte is vaporized in the heated injector of the gas chromatograph and separated on a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation of the analyte and any impurities. cymitquimica.com

Instrumentation and Typical Parameters (for a derivatized sample):

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow rate |

| Detector | FID or Mass Spectrometer |

Spectroscopic Methods for Quantification in Synthetic Mixtures

Spectroscopic techniques are valuable for the rapid quantification of this compound in solution, particularly for determining its concentration in synthetic mixtures.

UV-Vis spectroscopy is a simple and cost-effective method for determining the concentration of chromophoric compounds in solution. This compound, containing an aromatic ring, absorbs UV light. For enhanced selectivity and sensitivity, a colorimetric reaction can be employed. A widely used method for hydrazine determination involves its reaction with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored azine, which has a strong absorbance in the visible region. nih.gov

Reaction Principle: this compound + p-Dimethylaminobenzaldehyde → (2-Fluoro-5-methylphenyl)hydrazone of p-dimethylaminobenzaldehyde (yellow product)

Procedure:

A standard stock solution of this compound is prepared.

A series of calibration standards are made by diluting the stock solution.

A solution of p-dimethylaminobenzaldehyde in an acidic solvent (e.g., ethanol/HCl) is added to each standard and the unknown sample.

After a specific reaction time, the absorbance of the resulting yellow solution is measured at the wavelength of maximum absorbance (λmax), typically around 450-480 nm. research-solution.com

A calibration curve of absorbance versus concentration is plotted using the standards, and the concentration of the unknown sample is determined from this curve.

Illustrative Data for Calibration:

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.765 |

| 7.5 | 1.148 |

| 10.0 | 1.530 |

While specific fluorescence-based methods for this compound are not widely documented, the principles of fluorescence detection for general hydrazines are applicable. acs.orgnih.gov These methods often rely on a "turn-on" or "turn-off" fluorescence mechanism. researchgate.net

"Turn-On" Fluorescence Probes: A common strategy involves using a fluorophore that is initially in a non-fluorescent or weakly fluorescent state. doi.orgnih.gov The probe is designed to react selectively with hydrazine. This reaction, often a nucleophilic substitution or a cyclization, leads to a change in the electronic structure of the probe, causing a significant increase in its fluorescence intensity. frontiersin.org

"Turn-Off" (Quenching) Fluorescence Probes: Conversely, a "turn-off" sensor starts with a highly fluorescent probe. nih.gov The interaction with hydrazine, for instance, through electron transfer or the formation of a non-fluorescent adduct, leads to quenching of the fluorescence signal. researchgate.net The decrease in fluorescence intensity is proportional to the hydrazine concentration.

These methods are particularly useful for detecting trace amounts of hydrazines in aqueous environments and can be adapted for the analysis of synthetic mixtures containing this compound, potentially after dilution in a suitable solvent system. acs.orgnih.govresearchgate.net

Electrochemical Detection Methods in Solution

Electrochemical methods offer a highly sensitive and selective means of detecting electroactive compounds like this compound. The hydrazine moiety is readily oxidizable, making it an excellent target for electrochemical detection.

Principle of Detection: The electrochemical detection of this compound is based on its oxidation at the surface of an electrode when a specific potential is applied. The resulting current is proportional to the concentration of the compound in the solution. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are commonly used.

Cyclic Voltammetry (CV): CV is often used to study the electrochemical behavior of a compound. For a substituted phenylhydrazine (B124118), the voltammogram would typically show an anodic (oxidation) peak corresponding to the oxidation of the hydrazine group. The peak potential provides qualitative information, while the peak current is related to the concentration. Studies on the electrochemical oxidation of phenylhydrazine and its derivatives show that they undergo oxidation to form corresponding phenyldiazene (B1210812) intermediates. researchgate.net

Illustrative Electrochemical Data:

| Technique | Parameter | Value |

| Cyclic Voltammetry | Oxidation Peak Potential (vs. Ag/AgCl) | +0.4 to +0.8 V |

| Differential Pulse Voltammetry | Detection Limit | 10⁻⁷ to 10⁻⁶ M |

| Amperometry | Linear Range | 1 µM to 1 mM |

Modified Electrodes: To enhance the sensitivity and selectivity of the detection, the working electrode (e.g., glassy carbon, gold, or platinum) can be modified with various materials. Nanomaterials, polymers, and metal complexes can be used to lower the oxidation potential and increase the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte.

Future Research Directions and Unresolved Challenges in 2 Fluoro 5 Methylphenyl Hydrazine Chemistry

Exploration of New Synthetic Strategies and Green Chemistry Innovations

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. While traditional methods for synthesizing hydrazine (B178648) derivatives often involve multi-step processes with potentially hazardous reagents, the future of (2-Fluoro-5-methylphenyl)hydrazine synthesis lies in the adoption of greener and more sustainable practices. mdpi.comresearchgate.net

Key areas for future research include:

One-Pot Syntheses: Developing one-pot methods that combine multiple reaction steps without the isolation of intermediates can significantly reduce waste and improve efficiency. researchgate.net Microwave-assisted organic synthesis, for instance, has shown promise in accelerating reactions and reducing energy consumption for the preparation of hydrazides. researchgate.netresearchgate.net

Solvent-Free and Aqueous Media Reactions: Shifting away from volatile organic solvents towards solvent-free conditions or the use of water as a reaction medium is a critical aspect of green chemistry. researchgate.netresearchgate.net Mechanochemical methods, such as ball milling and grinding, offer solvent-free alternatives for the synthesis of hydrazine derivatives. mdpi.comacs.org

Renewable Starting Materials: Investigating the use of bio-based feedstocks as starting materials for the synthesis of this compound and its precursors would represent a significant leap towards a more sustainable chemical industry.

A comparative look at conventional versus green synthetic methods for hydrazides highlights the potential for improvement:

| Parameter | Conventional Method | Green Method (Microwave) |

| Reaction Time | 6-9 hours | 60-200 seconds |

| Energy Consumption | High (e.g., 6-9 KWh) | Low (e.g., 0.015-0.050 KWh) |

| E(nvironmental) Factor | High (e.g., 4.5) | Low (e.g., 0.3) |

| Atom Economy | Lower (e.g., 62.3%) | Higher (e.g., 79.1%) |

| Overall Yield | Lower (e.g., 77.0%) | Higher (e.g., 90%) |

Data adapted from a study on the green synthesis of hydrazides. researchgate.net

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of this compound, with an electron-withdrawing fluorine atom and an electron-donating methyl group on the phenyl ring, imparts distinct reactivity. Future research should focus on exploring and exploiting these properties to uncover new chemical transformations.

Potential avenues for investigation include:

Reactions with Novel Electrophiles: Investigating the reactions of this compound with a wider range of electrophiles beyond simple carbonyl compounds could lead to the synthesis of novel heterocyclic systems and other valuable molecules. mdpi.comnih.gov

Catalytic Cross-Coupling Reactions: The development of new catalytic systems for cross-coupling reactions involving this compound could open up new avenues for the synthesis of complex molecules with applications in medicinal chemistry and materials science.

Radical-Mediated Transformations: The generation of aryl radicals from aryl hydrazines has been shown to be a powerful tool in organic synthesis. nih.gov Exploring the generation and subsequent reactions of the (2-fluoro-5-methylphenyl) radical could lead to the discovery of unprecedented transformations.

Cycloaddition Reactions: Hydrazones derived from this compound can participate in cycloaddition reactions to form various heterocyclic compounds. mdpi.com Further investigation into these reactions with different dienophiles and dipolarophiles is warranted.

Advancement of Theoretical Models for Predictive Chemistry

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. The development of accurate predictive models for the reactivity and properties of this compound can significantly accelerate the discovery and design of new molecules and reactions.

Future research in this area should focus on:

Predicting Reaction Outcomes: The development of machine learning models, such as graph-convolutional neural networks, can help predict the major products of organic reactions involving this compound with high accuracy. chemrxiv.org

Understanding Reaction Mechanisms: Theoretical models can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity. rsc.orgmdpi.com This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

QSAR (Quantitative Structure-Activity Relationship) Studies: For applications in drug discovery, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities.

Predicting Spectroscopic Properties: Accurate prediction of NMR, IR, and other spectroscopic data can aid in the characterization and identification of new compounds derived from this compound.

Development of this compound as a Versatile Platform for Advanced Materials

The unique properties of fluorinated organic compounds make them attractive candidates for applications in materials science. bohrium.com this compound can serve as a versatile building block for the synthesis of advanced materials with tailored properties.

Potential applications include: